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molecular formula C6H4BrFO B1271925 4-Bromo-2-fluorophenol CAS No. 2105-94-4

4-Bromo-2-fluorophenol

Cat. No. B1271925
M. Wt: 191 g/mol
InChI Key: RYVOZMPTISNBDB-UHFFFAOYSA-N
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Patent
US04829074

Procedure details

2-Fluorophenol (56.03 g) was dissolved in carbon disulphide (100 ml). A solution of bromine (87.89 g) in carbon disulphide (30 ml) was added dropwise over a period of 5 hours with vigorous stirring. The mixture was allowed to stand overnight at room temperature, then was poured into water (80 ml). A saturated solution of sodium thiosulphate (200 ml) was added and the mixture shaken. The organic layer was separated, washed with saturated sodium bicarbonate solution (100 ml) and water (150 ml). The organic layer was dried over anhydrous sodium sulphate, then was evaporated to leave 2-fluoro-4-bromophenol as an orange oil. This was distilled at about 14 mm Hg pressure. The fractions distilling at 89°-92° C. (65 g 98% pure by g.l.c.) and 92°-96° C. (10 g 97% pure by g.l.c.) were collected.
Quantity
56.03 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
87.89 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulphate
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[Br:9]Br.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(=S)=S>[F:1][C:2]1[CH:7]=[C:6]([Br:9])[CH:5]=[CH:4][C:3]=1[OH:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
56.03 g
Type
reactant
Smiles
FC1=C(C=CC=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
87.89 g
Type
reactant
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
C(=S)=S
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
O
Step Four
Name
sodium thiosulphate
Quantity
200 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (100 ml) and water (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)Br)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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